2-(2-Amino-6-bromophenoxy)ethan-1-OL
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Overview
Description
2-(2-Amino-6-bromophenoxy)ethan-1-OL is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a phenoxy group attached to an ethan-1-ol backbone. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-bromophenoxy)ethan-1-OL typically involves the reaction of 2-amino-6-bromophenol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-bromophenoxy)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The bromine atom can be reduced to form the corresponding phenoxyethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenoxyethanol derivatives.
Substitution: Various substituted phenoxyethanol compounds depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-6-bromophenoxy)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-bromophenoxy)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with the bromine atom in a different position.
2-(2-bromophenoxy)ethan-1-ol: Lacks the amino group, making it less reactive in certain biochemical contexts.
Uniqueness
2-(2-Amino-6-bromophenoxy)ethan-1-OL is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C8H10BrNO2 |
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Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(2-amino-6-bromophenoxy)ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5,10H2 |
InChI Key |
VGBROLAXWXOHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCO)N |
Origin of Product |
United States |
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